
Cadmium didecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a cadmium salt of decanoic acid and is known for its various applications in scientific research and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium didecanoate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with decanoic acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the cadmium salt. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where cadmium oxide or cadmium carbonate is reacted with decanoic acid under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure consistent quality and high yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium didecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield cadmium metal and decanoic acid.
Substitution: this compound can participate in substitution reactions where the cadmium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogen gas, sodium borohydride, and other reducing agents are commonly used for reduction reactions.
Substitution Reagents: Various metal salts can be used for substitution reactions.
Major Products Formed:
Oxidation: Cadmium oxide and decanoic acid derivatives.
Reduction: Cadmium metal and decanoic acid.
Substitution: Metal didecanoates and cadmium salts.
Wissenschaftliche Forschungsanwendungen
Cadmium didecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of cadmium-based compounds and materials.
Biology: Studied for its potential effects on biological systems and its role in various biochemical processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized coatings, lubricants, and other industrial products
Wirkmechanismus
The mechanism of action of cadmium didecanoate involves its interaction with cellular components and biochemical pathways. Cadmium ions can disrupt cellular processes by inducing oxidative stress, interfering with calcium signaling, and affecting various signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. These interactions can lead to cellular damage, apoptosis, and other toxic effects .
Vergleich Mit ähnlichen Verbindungen
- Cadmium decanoate
- Cadmium acetate
- Cadmium chloride
- Cadmium sulfate
Comparison: Cadmium didecanoate is unique due to its specific molecular structure and properties. Compared to other cadmium salts, this compound has distinct solubility, reactivity, and toxicity profiles. Its long-chain fatty acid component (decanoic acid) imparts unique characteristics that differentiate it from other cadmium compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
2847-16-7 |
|---|---|
Molekularformel |
C20H38CdO4 |
Molekulargewicht |
454.9 g/mol |
IUPAC-Name |
cadmium(2+);decanoate |
InChI |
InChI=1S/2C10H20O2.Cd/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
QOUHCGDKCVHHKB-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


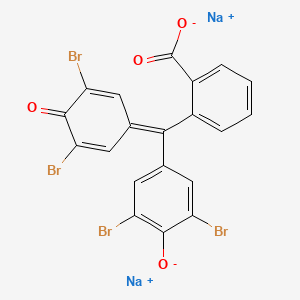
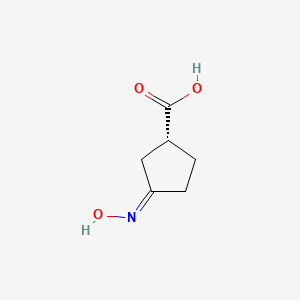

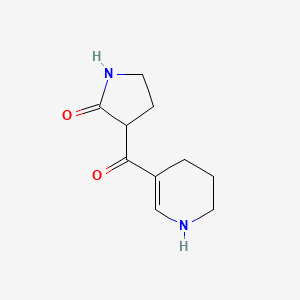
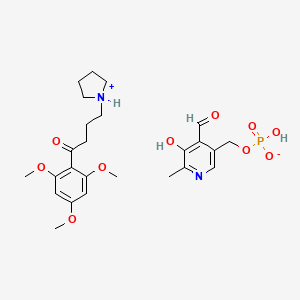

![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
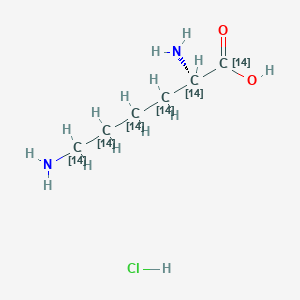
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)
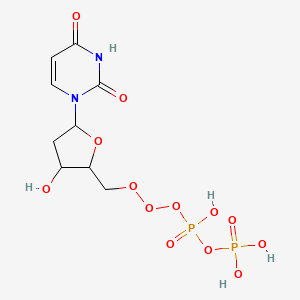

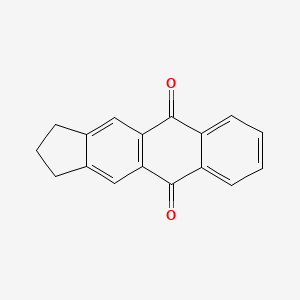
![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)

